Kinetic Discrimination by Prenylcysteine Lyase (PCYOX1): S-Geranylgeranyl-L-cysteine Exhibits a ~10-Fold Lower Catalytic Efficiency than S-Farnesyl-L-cysteine
In a direct head-to-head comparison using recombinant ancestral prenylcysteine oxidase (PCYOX1), S-geranylgeranyl-L-cysteine demonstrated a significantly higher Michaelis constant (KM) and a >10-fold lower catalytic efficiency (kcat/KM) relative to S-farnesyl-L-cysteine [1]. This kinetic divergence directly translates to differential processing by the primary degradative enzyme for prenylcysteines, establishing that the C20 geranylgeranyl analog is not a functionally equivalent substitute for its C15 counterpart.
| Evidence Dimension | Enzyme kinetics (PCYOX1 Ancestral) |
|---|---|
| Target Compound Data | KM = 9.79 ± 2.18 μM; kcat = 0.27 ± 0.02 min−1; kcat/KM = 0.028 min−1 μM−1 |
| Comparator Or Baseline | S-farnesyl-L-cysteine: KM = 5.07 ± 0.44 μM; kcat = 1.36 ± 0.03 min−1; kcat/KM = 0.27 min−1 μM−1 |
| Quantified Difference | Target compound KM is ~1.9-fold higher; catalytic efficiency (kcat/KM) is ~10-fold lower (0.028 vs. 0.27 min−1 μM−1) |
| Conditions | Recombinant ancestral PCYOX1 enzyme assay; substrate concentrations varied; kinetics determined by Michaelis-Menten fitting |
Why This Matters
For researchers studying prenylcysteine lyase activity or the metabolic fate of prenylated proteins, only the C20 geranylgeranyl substrate accurately recapitulates the physiological kinetic profile; using the more efficiently processed C15 analog will overestimate enzyme turnover rates by an order of magnitude.
- [1] Barone M, Pizzorni L, Fraaije MW, Mascotti ML, Mattevi A. Ancestral sequence reconstruction of prenylcysteine oxidases reveals substrate specificity determinants and convergent evolution. J Biol Chem. 2024;300(12):11530802. Table 1. View Source
